molecular formula C20H24N2O2 B7853863 (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol

(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol

Cat. No. B7853863
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-LFDRZELQSA-N
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Description

The compound is a complex organic molecule with two main structural features: an azabicyclo[2.2.2]octane moiety and a methoxyquinoline moiety . The azabicyclo[2.2.2]octane is a type of bicyclic compound (a compound containing two fused rings) with a nitrogen atom incorporated into the ring structure. The methoxyquinoline part of the molecule is a type of quinoline, a class of organic compounds often used in medicinal chemistry, with a methoxy (-OCH3) group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azabicyclo[2.2.2]octane and methoxyquinoline moieties separately, followed by their combination. The azabicyclo[2.2.2]octane moiety could potentially be synthesized via a cyclization reaction . The methoxyquinoline moiety could be synthesized via a number of methods, including the Skraup synthesis, a method commonly used to synthesize quinolines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azabicyclo[2.2.2]octane and methoxyquinoline moieties . These structural features would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific reactivity of the azabicyclo[2.2.2]octane and methoxyquinoline moieties . For example, the nitrogen atom in the azabicyclo[2.2.2]octane moiety could potentially act as a nucleophile in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the azabicyclo[2.2.2]octane moiety could potentially confer rigidity to the molecule, while the methoxyquinoline moiety could contribute to its overall polarity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Zinc (II) Complex : A novel polymeric zinc (II) complex containing (2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol was synthesized and characterized, revealing insights into its geometrical and thermodynamic properties. Theoretical studies using AM1, PM3, and DFT methods were conducted to explore the complex's properties (Adejoro & Oyeneyin, 2013).

  • Crystal Structure Analysis : A polymeric zinc(II) complex was synthesized, and its crystal structure was analyzed using single-crystal X-ray diffraction. This analysis revealed a zigzag coordination polymeric complex with extended chains and a tetrahedral geometry (Obaleye, Caira, & Tella, 2007).

Application in Antibacterial Polymers

  • Synthesis of Acrylic and Methacrylic Homopolymers : Monomers derived from this compound were synthesized and polymerized to create homopolymers. These homopolymers displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Kumar, Mageswari, Nithya, & Subramanian, 2017).

Other Relevant Research

  • Total NMR Assignment of Cephem Derivatives : Research includes the synthesis and total NMR characterization of cephalosporin derivatives incorporating a moiety similar to this compound for potential use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches (Blau et al., 2008).

  • Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones : Studies related to the synthesis of chiral bicyclo[2.2.2]oct-5-en-2-ones using derivatives of this compound for natural product synthesis have been conducted, demonstrating the compound's potential in chemical synthesis (Luo et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of the methoxyquinoline moiety, it’s possible that this compound could interact with biological targets in a manner similar to other quinoline-based drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety profile .

properties

IUPAC Name

(R)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-LFDRZELQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Reactant of Route 2
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Reactant of Route 3
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Reactant of Route 4
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Reactant of Route 5
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol
Reactant of Route 6
Reactant of Route 6
(2-Ethenyl-4-azabicyclo[2.2.2]oct-5-yl)-(6-methoxyquinolin-4-yl)-methanol

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